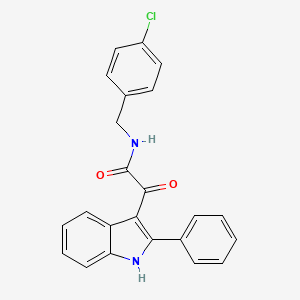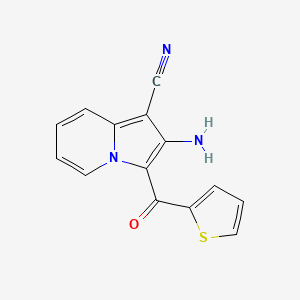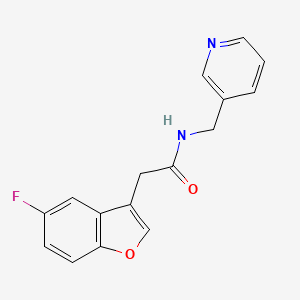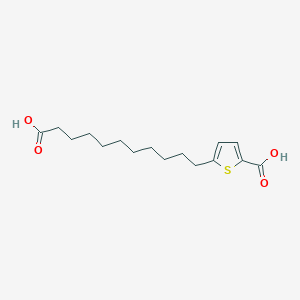![molecular formula C16H14F6N2O3S B11471899 N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide](/img/structure/B11471899.png)
N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a hexafluoropropane moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2,4-dimethoxyaniline, which is then reacted with hexafluoropropanone under controlled conditions to form the hexafluoropropan-2-yl intermediate. This intermediate is subsequently coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophilic reagents like bromine (Br2), nucleophilic reagents like sodium methoxide (NaOCH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2,5-diethoxyphenyl)benzamide
- N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}thiophene-2-carboxamide is unique due to its combination of a hexafluoropropane moiety and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H14F6N2O3S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[2-(2,4-dimethoxyanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H14F6N2O3S/c1-26-9-5-6-10(11(8-9)27-2)23-14(15(17,18)19,16(20,21)22)24-13(25)12-4-3-7-28-12/h3-8,23H,1-2H3,(H,24,25) |
InChI Key |
DRRNJXLHFOAJGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11471830.png)
![4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11471841.png)

![7-{2-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471850.png)

![3-cyclopropyl-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471859.png)

![4-(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11471865.png)
![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11471868.png)

![2-oxobenzo[cd]indole-1(2H)-carbaldehyde](/img/structure/B11471882.png)
![6-Amino-4-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11471883.png)
![3-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11471891.png)
![3-(Methoxymethyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11471896.png)
